![molecular formula C5H21N3O7P2 B583674 IPP, [1-14C] CAS No. 147385-63-5](/img/new.no-structure.jpg)

IPP, [1-14C]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

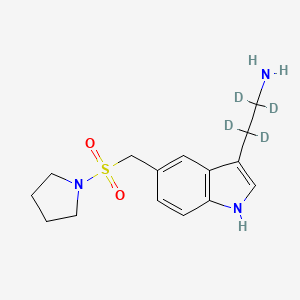

Isopentenyl pyrophosphate, [1-14C] (IPP, [1-14C]) is a radiolabeled compound used extensively in biochemical and physiological research. The compound is a derivative of isopentenyl pyrophosphate, a key intermediate in the biosynthesis of isoprenoids, which are essential components in various biological processes. The radiolabeling with carbon-14 allows for the tracking and quantification of the compound in metabolic studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of isopentenyl pyrophosphate, [1-14C] typically involves the incorporation of carbon-14 into the isopentenyl pyrophosphate molecule. This can be achieved through various synthetic routes, including the use of [1-14C] labeled precursors. One common method involves the reaction of [1-14C] labeled mevalonate with ATP in the presence of specific enzymes to produce [1-14C] isopentenyl pyrophosphate .

Industrial Production Methods

Industrial production of isopentenyl pyrophosphate, [1-14C] involves large-scale synthesis using radiolabeled precursors. The process requires stringent safety measures due to the radioactive nature of carbon-14. The production typically involves the use of specialized equipment to handle and purify the radiolabeled compound, ensuring high purity and specific activity .

Analyse Des Réactions Chimiques

Types of Reactions

Isopentenyl pyrophosphate, [1-14C] undergoes various chemical reactions, including:

Isomerization: Conversion to dimethylallyl pyrophosphate.

Condensation: Formation of larger isoprenoid compounds.

Hydrolysis: Breakdown into isopentenyl alcohol and pyrophosphate.

Common Reagents and Conditions

Isomerization: Catalyzed by isopentenyl pyrophosphate isomerase in the presence of Mg2+ or Mn2+ ions.

Condensation: Catalyzed by prenyltransferases, often requiring divalent metal ions as cofactors.

Hydrolysis: Typically occurs under acidic or enzymatic conditions.

Major Products Formed

Dimethylallyl pyrophosphate: An isomer of isopentenyl pyrophosphate.

Geranyl pyrophosphate: Formed through condensation reactions.

Isopentenyl alcohol: Produced via hydrolysis.

Applications De Recherche Scientifique

Isopentenyl pyrophosphate, [1-14C] is widely used in scientific research due to its role as a key intermediate in isoprenoid biosynthesis. Its applications include:

Biochemical Pathway Studies: Tracking the biosynthesis of isoprenoids in various organisms.

Metabolic Labeling: Quantifying the incorporation of isopentenyl pyrophosphate into different biomolecules.

Drug Development: Investigating the effects of potential inhibitors on isoprenoid biosynthesis pathways.

Mécanisme D'action

Isopentenyl pyrophosphate, [1-14C] exerts its effects through its role as a precursor in the biosynthesis of isoprenoids. The compound is converted to dimethylallyl pyrophosphate by isopentenyl pyrophosphate isomerase. This isomerization is a key step in the mevalonate pathway, which leads to the production of various isoprenoids, including cholesterol, ubiquinones, and dolichols . The molecular targets and pathways involved include enzymes such as hydroxymethylglutaryl-CoA reductase and prenyltransferases .

Comparaison Avec Des Composés Similaires

Isopentenyl pyrophosphate, [1-14C] can be compared with other radiolabeled isoprenoid intermediates, such as:

Dimethylallyl pyrophosphate, [1-14C]: An isomer of isopentenyl pyrophosphate.

Geranyl pyrophosphate, [1-14C]: A larger isoprenoid intermediate.

Farnesyl pyrophosphate, [1-14C]: Another key intermediate in isoprenoid biosynthesis.

The uniqueness of isopentenyl pyrophosphate, [1-14C] lies in its specific role as the initial isoprenoid precursor and its widespread use in metabolic studies due to its radiolabeling with carbon-14 .

Propriétés

Numéro CAS |

147385-63-5 |

|---|---|

Formule moléculaire |

C5H21N3O7P2 |

Poids moléculaire |

299.177 |

Nom IUPAC |

azane;3-methylbut-2-enyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C5H12O7P2.3H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;;;/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8);3*1H3/i4+2;;; |

Clé InChI |

VBUNGGIXIOHBHL-DJIMCAJLSA-N |

SMILES |

CC(=CCOP(=O)(O)OP(=O)(O)O)C.N.N.N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.